

3-Amino-2-pyrazinecarboxylic acid vs. other pyrazine derivatives in anticancer studies

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Compound of Interest

Compound Name: 3-Amino-2-pyrazinecarboxylic acid

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A Comparative Guide to Pyrazine Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anticancer potential of **3-Amino-2-pyrazinecarboxylic acid** derivatives against other notable pyrazine compounds, supported by experimental data.

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. [1][2][3] Its derivatives have garnered significant attention for their potential as anticancer agents, largely due to their ability to interact with a wide range of biological targets.[4] This guide provides a comparative analysis of emerging **3-Amino-2-pyrazinecarboxylic acid** derivatives against other well-studied and novel pyrazine compounds, focusing on their in vitro anticancer activity, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Anticancer Activity: A Quantitative Overview

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative pyrazine derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Pyrazine Derivative Class	Compound	Cancer Cell Line	IC50 (μM)	Primary Mechanism of Action
3-Amino-pyrazine-2-carboxamide Derivatives	18i	SNU-16 (Stomach)	1.88	Pan-FGFR Inhibition
	SW-780 (Bladder)		2.34	
	KMS-11 (Myeloma)		3.02	
	MDA-MB-453 (Breast)		12.58	
	NCI-H520 (Lung)		26.69	
Tetramethylpyrazine (TMP)	TMP	SW480 (Colon)	~350 (Calculated from 50 μg/mL)	Apoptosis Induction, Cell Cycle Arrest
HCT116 (Colon)			~400 (Calculated from 56 μg/mL)	
Novel Sorafenib Analogs	6h	HepG2 (Liver)	0.6	
HeLa (Cervical)	0.8			c-Raf Inhibition
A549 (Lung)	0.9			
Novel SHP2 Inhibitors	Intermediate 10	MDA-MB-231 (Breast)	Significant cytotoxicity at 0.1 μM	

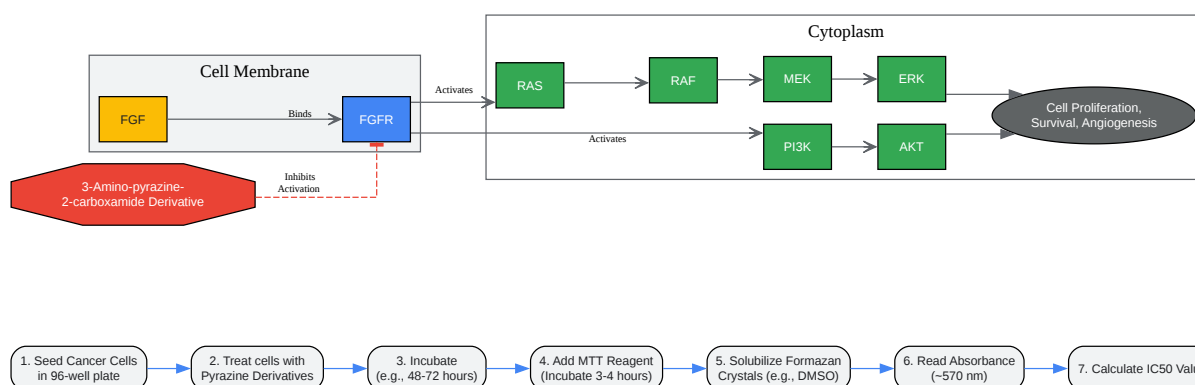
Data for 3-Amino-pyrazine-2-carboxamide derivative 18i sourced from a 2024 study on novel FGFR inhibitors.[5][6][7] Data for Tetramethylpyrazine (TMP) IC50 values on colon cancer cell lines.[8] Data for Sorafenib analog 6h.[9] Data for SHP2 inhibitor Intermediate 10.[10]

Mechanisms of Action & Signaling Pathways

The anticancer efficacy of pyrazine derivatives is rooted in their ability to modulate critical cellular signaling pathways.

1. 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors:

A promising new class of pyrazine compounds, 3-amino-pyrazine-2-carboxamide derivatives, have been identified as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors.[5][6] The FGFR signaling cascade is a crucial pathway that, when dysregulated, can drive cell proliferation, migration, and angiogenesis in various cancers.[5] By blocking the activation of FGFR, these compounds can effectively inhibit downstream signaling through pathways like MAPK and AKT, leading to reduced tumor cell growth and survival.[5][6]



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